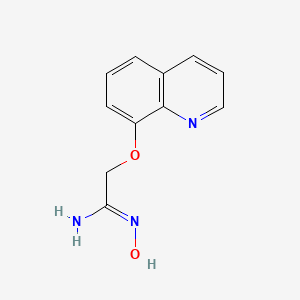

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-ol with appropriate reagents to introduce the hydroxy and acetimidamide functionalities. One common method involves the reaction of quinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolyl ether. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by further reaction with appropriate reagents to form the acetimidamide moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The imidamide moiety can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The hydroxy and imidamide functionalities allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxyquinoline: Known for its antimicrobial properties.

4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

8-Hydroxyquinoline: Widely studied for its metal-chelating properties and biological activities.

Uniqueness

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both hydroxy and acetimidamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets and the potential for diverse applications in scientific research.

Biological Activity

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and case studies highlighting its potential applications.

Overview of the Compound

This compound belongs to a class of compounds derived from 8-hydroxyquinoline (8-HQ), which is known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal properties. The 8-HQ moiety is significant in drug development due to its ability to act as a chelator and its role in various biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline derivatives with specific acylating agents. Recent advancements in synthetic methodologies have improved yields and purity, allowing for better characterization and biological evaluation of the compound.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. For instance, compounds with electron-withdrawing groups showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies indicated that modifications on the quinoline ring can enhance antimicrobial efficacy .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of this compound. It has shown effectiveness against certain viral strains, with studies suggesting that increased lipophilicity and specific substituents on the anilide ring contribute positively to antiviral activity . This opens avenues for further research into its application in treating viral infections, including emerging pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the quinoline ring enhances cytotoxicity and antimicrobial activity.

- Lipophilicity : Increased lipophilicity correlates with improved bioactivity against cancer cells and viruses.

Table 1 summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased cytotoxicity |

| Increased lipophilicity | Enhanced antiviral activity |

| Hydroxyl substitutions | Improved solubility and bioavailability |

Case Studies

- Anticancer Study : A derivative of this compound was tested against human breast cancer cells (MCF-7). The compound showed a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value indicating potent anticancer activity .

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an alternative treatment option .

- Antiviral Research : Preliminary studies indicated that this compound could inhibit viral replication in vitro, particularly against influenza virus strains. Further exploration is warranted to determine its mechanism of action and therapeutic potential .

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

N'-hydroxy-2-quinolin-8-yloxyethanimidamide |

InChI |

InChI=1S/C11H11N3O2/c12-10(14-15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) |

InChI Key |

XNRPKYTXWNJHGR-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)OC/C(=N/O)/N)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=NO)N)N=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.